![molecular formula C20H14N4 B13099101 5-Phenyl-3-(4-phenylpyridin-2-yl)-1,2,4-triazine CAS No. 42838-34-6](/img/structure/B13099101.png)
5-Phenyl-3-(4-phenylpyridin-2-yl)-1,2,4-triazine
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Overview
Description
5-Phenyl-3-(4-phenylpyridin-2-yl)-1,2,4-triazine is a heterocyclic compound that features a triazine ring fused with a pyridine ring and substituted with phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-(4-phenylpyridin-2-yl)-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with benzaldehyde derivatives in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to promote cyclization and formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-3-(4-phenylpyridin-2-yl)-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl oxides, while reduction can produce phenylamines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 1,2,4-triazines exhibit anticancer properties. In particular, compounds similar to 5-Phenyl-3-(4-phenylpyridin-2-yl)-1,2,4-triazine have shown effectiveness against various cancer cell lines. A study demonstrated that triazine derivatives could inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Triazine derivatives have been reported to exhibit significant antibacterial and antifungal effects. For instance, studies have shown that certain triazine compounds can disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death . This makes them potential candidates for developing new antimicrobial agents.
Enzyme Inhibition
This compound has been noted for its ability to inhibit specific enzymes such as phosphodiesterases. This inhibition can enhance therapeutic efficacy in conditions like asthma and other inflammatory diseases by increasing levels of cyclic nucleotides within cells .
Nonlinear Optical Materials
The compound has potential applications in nonlinear optics due to its unique electronic properties. Nonlinear optical materials are crucial for developing devices like frequency converters and optical switches. The presence of the triazine ring system allows for strong electron delocalization, which is beneficial for nonlinear optical responses .
Photovoltaic Devices
Research has suggested that triazine-based compounds can be utilized in organic photovoltaic devices. Their ability to absorb light and facilitate charge transfer makes them suitable for enhancing the efficiency of solar cells . Studies focusing on the synthesis of new triazine derivatives have shown promising results in improving the performance of these devices.
Pesticide Development
The structural characteristics of this compound make it a candidate for developing new pesticides. Triazine compounds are known for their herbicidal properties; thus, derivatives may provide effective solutions for weed management in agriculture . Research into the synthesis of triazine-based pesticides has highlighted their potential efficacy against resistant weed species.
Case Studies
Mechanism of Action
The mechanism of action of 5-Phenyl-3-(4-phenylpyridin-2-yl)-1,2,4-triazine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
3-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine: A compound with a similar pyridine and phenyl substitution pattern.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another heterocyclic compound with phenyl substitutions.
Uniqueness
5-Phenyl-3-(4-phenylpyridin-2-yl)-1,2,4-triazine is unique due to its specific triazine-pyridine fusion and the presence of phenyl groups, which confer distinct chemical and biological properties
Biological Activity
5-Phenyl-3-(4-phenylpyridin-2-yl)-1,2,4-triazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound belongs to the triazine family, characterized by a triazine ring fused with phenyl and pyridine substituents. The structural formula can be represented as follows:
- Chemical Formula : C19H16N4
- Molecular Weight : 312.36 g/mol
Anticancer Activity
Research indicates that derivatives of triazine compounds exhibit potent anticancer properties. This compound has been shown to inhibit cell proliferation in various cancer cell lines. For instance:
- Mechanism : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of specific kinases involved in cell cycle regulation.
- Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of human breast cancer cells (MCF-7) with an IC50 value of approximately 10 µM .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : It has shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
- Fungal Activity : In addition to bacterial activity, it has demonstrated fungicidal effects against common fungal strains such as Candida albicans and Aspergillus niger .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Studies have indicated that:
- Substituent Variations : Alterations in the phenyl or pyridine groups can enhance or diminish biological activity.
- Triazine Core : The presence of the triazine core is critical for maintaining its bioactivity, particularly in anticancer applications.
Data Summary
Properties
CAS No. |
42838-34-6 |
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Molecular Formula |
C20H14N4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
5-phenyl-3-(4-phenylpyridin-2-yl)-1,2,4-triazine |
InChI |
InChI=1S/C20H14N4/c1-3-7-15(8-4-1)17-11-12-21-18(13-17)20-23-19(14-22-24-20)16-9-5-2-6-10-16/h1-14H |
InChI Key |
IEXDNBFYYPNCDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)C3=NC(=CN=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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